N-Methylethylenediamine

Protonation equilibria Coordination chemistry Thermodynamics

Symmetrical diamines force compromises in selectivity during multi-step pharmaceutical synthesis. N-Methylethylenediamine (CAS 109-81-9) solves this with regiospecific reactivity driven by distinct primary and secondary amine nucleophilicity. • Enables orthogonal protection: chemoselective monoprotection at the primary amine with ethyl trifluoroacetate [Local Evidence]. • Controls coordination geometry: forms bidentate Cu-meen cyclic structures vs. monodentate Cu-en complexes [Local Evidence]. • Streamlines API routes: direct precursor to N-methylpiperazine (96.45% conversion) without hazardous diethanolamine [Local Evidence]. Supplied with full QC documentation and hazmat-compliant global logistics.

Molecular Formula C3H10N2
Molecular Weight 74.13 g/mol
CAS No. 109-81-9
Cat. No. B085481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylethylenediamine
CAS109-81-9
Molecular FormulaC3H10N2
Molecular Weight74.13 g/mol
Structural Identifiers
SMILESCNCCN
InChIInChI=1S/C3H10N2/c1-5-3-2-4/h5H,2-4H2,1H3
InChIKeyKFIGICHILYTCJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylethylenediamine Technical Profile


N-Methylethylenediamine (CAS 109-81-9), systematically N-methyl-1,2-ethanediamine (C₃H₁₀N₂, MW 74.12), is an unsymmetrical aliphatic diamine possessing both a primary amine (-NH₂) and a secondary methylamine (-NHCH₃) functionality [1]. It is a colorless liquid at room temperature with a boiling point of 114–117 °C and a density of 0.84–0.85 g/mL at 20 °C . As a member of the methyl-substituted ethylenediamine family, it serves as a versatile building block in coordination chemistry, asymmetric catalysis, and pharmaceutical intermediate synthesis, distinguished from its symmetrical analogs by its regiospecific reactivity and altered steric/electronic profile [1].

WorkflowAsymmetric ligand synthesis and coordination chemistry
SelectionUnsymmetrical primary/secondary diamine reactivity
Use ContextPharmaceutical intermediate and catalytic building block

Why N-Methylethylenediamine Is Irreplaceable


Generic substitution of N-methylethylenediamine with unsubstituted ethylenediamine (en) or symmetrically methylated analogs (e.g., N,N-dimethylethylenediamine, dmen) is not scientifically valid. The single N-methyl substituent alters protonation thermodynamics—specifically reducing the first protonation log K by approximately 0.5 units compared to en [1]—and fundamentally changes coordination geometry: whereas Cu–en complexes adopt a hydrogen-bond-stabilized monodentate structure, Cu–meen complexes form bidentate cyclic structures [2]. Furthermore, regiospecific monoprotection at the primary amine, achievable with ethyl trifluoroacetate, is unique to this unsymmetrical diamine [3], enabling orthogonal functionalization strategies that symmetrical diamines cannot support.

Protonation profile mismatch

N-Methyl substitution lowers protonation constants; pH-dependent speciation may shift away from ethylenediamine-based systems.

Coordination geometry change

Metal complexes adopt bidentate rather than monodentate binding; catalytic or structural outcomes may not transfer directly.

Regiospecific protection unavailable

Symmetrical diamines cannot achieve primary-amine-selective monoprotection, blocking orthogonal functionalization strategies.

Differentiating N-Methylethylenediamine from Analogs


Protonation Thermodynamics vs. Ethylenediamine

N-Methylethylenediamine exhibits altered protonation thermodynamics relative to ethylenediamine (en) due to the electron-donating inductive effect and steric influence of the N-methyl group. The first protonation constant (log K₁) is reduced, while the second protonation constant (log K₂) shows a more pronounced decrease, reflecting the destabilization of the diprotonated species [1].

Protonation vs en
Head-to-head
Δlog K₁ = -0.53
Δlog K₂ = -0.55
pH-dependent speciation context
25 °C, 0.1 M ionic strength
Protonation equilibria Coordination chemistry Thermodynamics

Coordination Mode Shift in Copper(I) Complexes

In gas-phase copper(I) complexes, the coordination geometry is fundamentally altered by N-methyl substitution. The Cu–en complex adopts a hydrogen-bond-stabilized monodentate structure, whereas Cu–meen (N-methylethylenediamine) forms a bidentate cyclic structure. This structural divergence is driven by competition between copper coordination and intramolecular hydrogen bonding [1].

Coordination mode
Head-to-head
Monodentate → Bidentate
Coordination geometry may alter catalytic behavior
Gas-phase ZEKE spectroscopy
Coordination chemistry Spectroscopy Ab initio calculations

Cytostatic Activity Modulation in Platinum(II) Complexes

In [Pt(diamine)Cl₂] complexes, increased N-methyl substitution progressively reduces cytostatic activity as measured by root growth inhibition. Complexes containing N-methylethylenediamine (men) exhibit intermediate activity between the more active ethylenediamine (en) complex and the less active N,N-dimethylethylenediamine (N,N-dmen) complex [1].

Cytostatic rank
Class-level
en > men > N,N-dmen
Methylation level correlates with reduced cytostatic response in plant model
Maize root growth assay; EC₅₀ not reported
Cytostatic activity Platinum complexes Structure-activity relationship

Conversion Efficiency to N-Methylpiperazine

N-Methylethylenediamine serves as a direct precursor to N-methylpiperazine, an important pharmaceutical intermediate. Under optimized catalytic hydrogenation conditions with dimethyl oxalate and Raney nickel, N-methylethylenediamine achieves 96.45% conversion to N-methylpiperazine [1].

N-MePiperazine conv.
Reported
96.45%
Supports synthetic route selection
Raney Ni, 180 °C, 3 h, H₂ 4.0 MPa
Pharmaceutical synthesis Heterocycle formation Process chemistry

N-Methylethylenediamine High-Value Applications


Asymmetric Ligand Design for Catalysis

The unsymmetrical nature of N-methylethylenediamine—combining a primary amine with a secondary N-methylamine—enables regiospecific derivatization and controlled metal coordination geometries not achievable with symmetrical diamines. This property is exploited in the synthesis of polydentate N-methylethylenediamine-bridged tris(phenolato) ligands, which form rare-earth metal complexes that catalyze CO₂ cycloaddition to epoxides under ambient conditions (room temperature, 1 bar CO₂, 49–99% yield) [1].

Regiospecific Monoprotection for Orthogonal Synthesis

N-Methylethylenediamine undergoes chemoselective reaction at the primary amine with ethyl trifluoroacetate, yielding monoprotected N-(2-trifluoroacetamidoethyl)-N-methylamine. This regiospecificity—which arises from the differential nucleophilicity and steric accessibility of the primary vs. secondary amine—enables orthogonal protection/deprotection sequences that are impossible with symmetrical diamines like ethylenediamine or N,N'-dimethylethylenediamine [2].

N-Methylpiperazine Pharmaceutical Intermediate

N-Methylethylenediamine is a direct and efficient precursor to N-methylpiperazine, achieving 96.45% conversion under catalytic hydrogenation with dimethyl oxalate and Raney nickel [3]. This route circumvents the use of diethanolamine, a hazardous raw material associated with respiratory irritation and environmental concerns, thereby offering a safer and more sustainable manufacturing pathway for this key pharmaceutical building block.

Application
Selection Property
Validation Focus
Asymmetric ligand design
Unsymmetrical diamine scaffold
Metal coordination geometry and catalytic performance review
Orthogonal monoprotection
Regiospecific primary amine reactivity
Orthogonal protection/deprotection sequence feasibility
N-Methylpiperazine precursor
Direct catalytic conversion pathway
Reported high-conversion route (avoids diethanolamine-based process concerns)

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